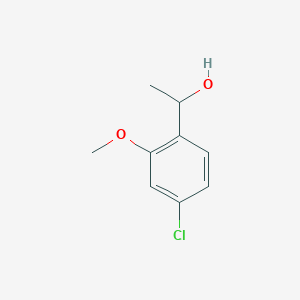
1-(4-Chloro-2-methoxyphenyl)ethan-1-ol
Overview
Description
1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11ClO2 . It is a member of the class of benzyl alcohols .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, ®-1-(4-methoxyphenyl)ethanol is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2 .Molecular Structure Analysis
The molecular weight of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is 186.64 . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
The predicted boiling point of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is 297.6±30.0 °C and its predicted density is 1.192±0.06 g/cm3 .Scientific Research Applications
Microbial Degradation
Studies have shown the involvement of microbial species in the degradation and transformation of compounds structurally related to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. For instance, certain bacterial species have been identified to facilitate the reductive dechlorination of methoxychlor (a compound related by its methoxyphenyl component), highlighting a crucial pathway for its degradation in submerged environments. This microbial action plays a significant role in the primary biodegradation of methoxychlor, showcasing a natural remediation process for organochlorine pesticides in water bodies (Satsuma & Masuda, 2012).
Metabolic Transformations
The metabolic transformation of compounds similar to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol by liver enzymes has been extensively studied. Such compounds, including methoxychlor, undergo various metabolic pathways leading to estrogenic, anti-estrogenic, or anti-androgenic activities. This process is mediated by cytochrome P450 enzymes, which catalyze the formation of metabolites through demethylation and hydroxylation reactions. This research sheds light on the complex interactions between environmental chemicals and biological systems, offering insights into their potential health effects (Hu & Kupfer, 2002).
Antioxidant Activity
Research into the antioxidant properties of derivatives related to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol reveals the influence of substituents and functional groups on enhancing these activities. Such studies are critical for understanding how modifications in chemical structure can affect the antioxidant potential, which is significant for developing new therapeutic agents or dietary antioxidants (Thanuja et al., 2022).
properties
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDUFXQLBUISCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methoxyphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



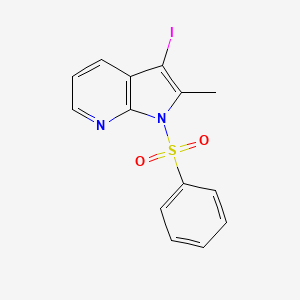
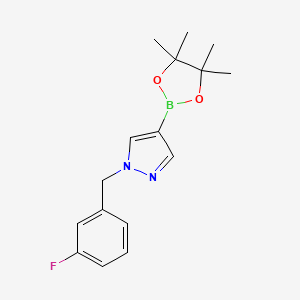
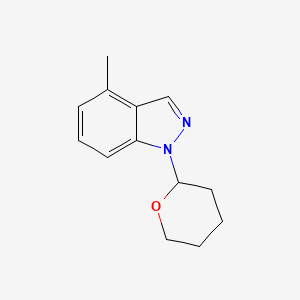
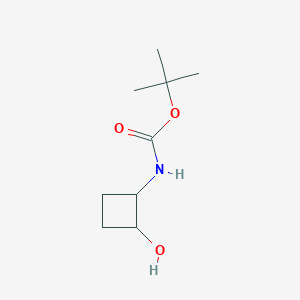
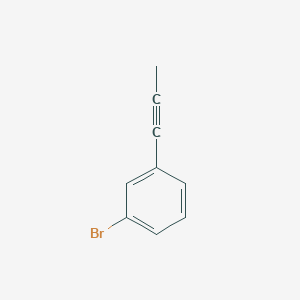
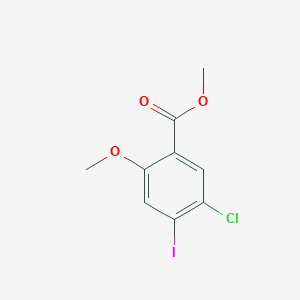
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)
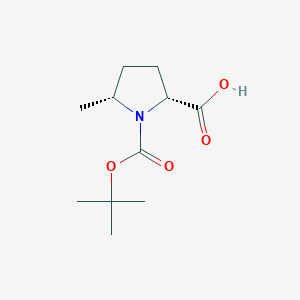
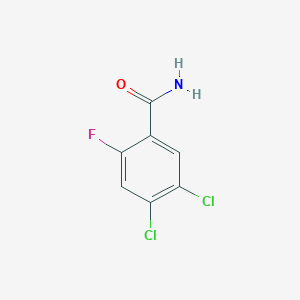
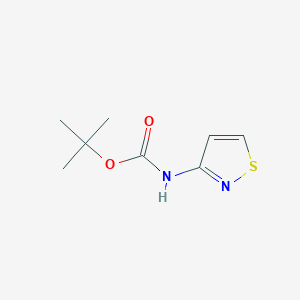
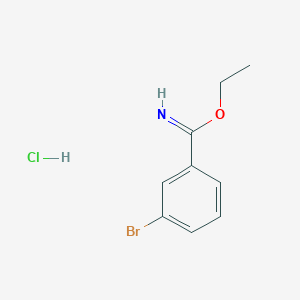
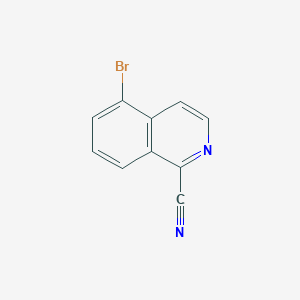
![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)